![molecular formula C22H23N3O3 B2379725 1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole CAS No. 866017-55-2](/img/structure/B2379725.png)
1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole, also known as MMPI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMPI is a member of the indole family of compounds, which are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Scientific Research Applications
Synthesis and Evaluation in Pharmacology
- A study involving heterocyclic derivatives of morpholino-N-acetyl indoles, including structures similar to the compound , demonstrated significant depressant activity on the central nervous system. This highlights the potential of such compounds in neurological applications (Rawat & Shukla, 2016).
Anticancer and Antibacterial Properties
- Novel indole analogs, with structures akin to the specified compound, were synthesized and showed potent antibacterial and anticancer activities. This suggests a role for such compounds in treating bacterial infections and cancer (Padmaja, Sumakanth, & Shashikala, 2022).
Applications in Organic Chemistry
- Research into the sulfenylation of pyrroles and indoles, including compounds structurally related to the one mentioned, has expanded the understanding of chemical reactions and synthesis in organic chemistry (Gilow, Brown, Copeland, & Kelly, 1991).
Potential in Biological Applications
- The compound and its derivatives have shown promise in biological applications, such as antioxidative properties, which could be important in treatments aimed at reducing oxidative stress (Vieira et al., 2017).
Exploring Bioactive Potential
- Synthesis of derivatives of the compound has demonstrated the potential to act against specific biological targets, such as Schizopyrenus russelli, indicating its utility in targeted biological interventions (Varma & Khan, 1977).
Insights into Chemical Properties and Reactions
- Research focused on the synthesis and structural analysis of related compounds has provided insights into their chemical properties, reactions, and potential applications in various fields, including medicinal chemistry and materials science (El-Samahy et al., 2005; Letcher, Sin, & Cheung, 1993).
properties
IUPAC Name |
[(E)-(1-methyl-2-morpholin-4-ylindol-3-yl)methylideneamino] 3-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16-6-5-7-17(14-16)22(26)28-23-15-19-18-8-3-4-9-20(18)24(2)21(19)25-10-12-27-13-11-25/h3-9,14-15H,10-13H2,1-2H3/b23-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKNMIKLTDWZAX-HZHRSRAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON=CC2=C(N(C3=CC=CC=C32)C)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)O/N=C/C2=C(N(C3=CC=CC=C32)C)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

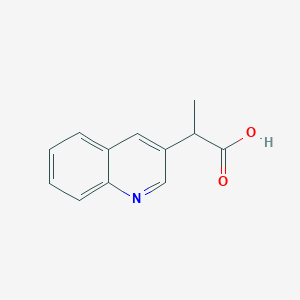
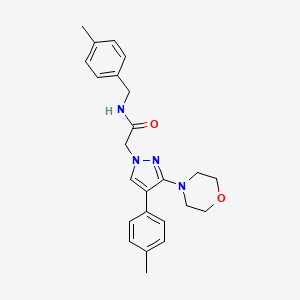
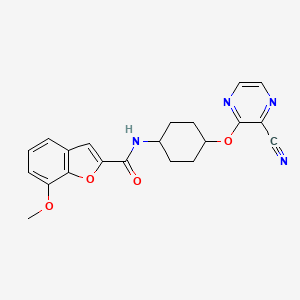
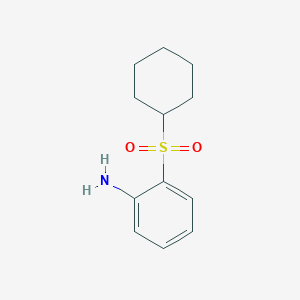
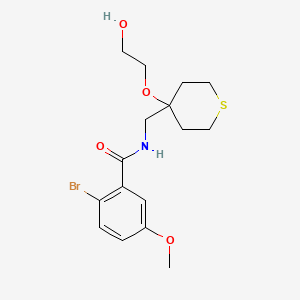
![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2379651.png)
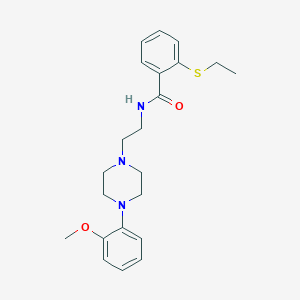
![3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide](/img/structure/B2379656.png)
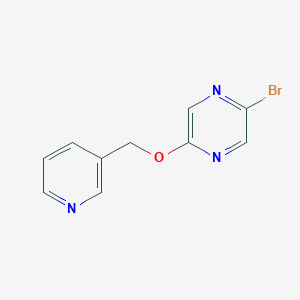
![[2-(4-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrochloride](/img/no-structure.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2379660.png)
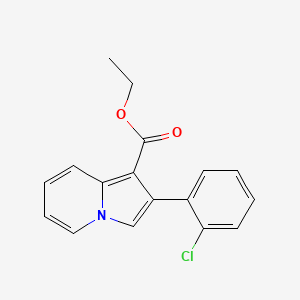
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2379663.png)
